N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyanocycloheptyl group and a difluorotetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyanocycloheptyl Intermediate: This step involves the reaction of cycloheptanone with a cyanide source, such as sodium cyanide, under basic conditions to form 1-cyanocycloheptane.
Synthesis of the Difluorotetrahydroquinoline: The difluorotetrahydroquinoline moiety can be synthesized through a series of reactions starting from aniline derivatives, involving fluorination and cyclization steps.
Coupling Reaction: The final step involves the coupling of the cyanocycloheptyl intermediate with the difluorotetrahydroquinoline derivative using an appropriate coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitrile group to primary amine.
Substitution: Introduction of new functional groups on the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound in the development of new drugs due to its ability to interact with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroquinoline moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyanocycloheptyl group could enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.
N-(1-cyanocyclooctyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide: Similar structure but with a cyclooctyl group.
Uniqueness
The uniqueness of N-(1-cyanocycloheptyl)-2-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-1-yl)acetamide lies in its specific combination of a seven-membered ring (cycloheptyl) and the difluoroquinoline moiety. This combination may confer distinct biological activities and chemical reactivity compared to its analogs with different ring sizes.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(6,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c20-15-10-14-6-5-9-24(17(14)11-16(15)21)12-18(25)23-19(13-22)7-3-1-2-4-8-19/h10-11H,1-9,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXGEJIPROAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCC3=CC(=C(C=C32)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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